molecular formula C16H15N3O4S B2834108 N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide CAS No. 311781-49-4

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B2834108
CAS No.: 311781-49-4
M. Wt: 345.37
InChI Key: YLOFNUAWNFURLP-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide is a synthetic organic compound designed for research applications, integrating a tryptamine backbone with a 2-nitrobenzenesulfonamide functional group . The molecular structure features an indole ring system, a hallmark of tryptamine alkaloids, which are fundamental in numerous biological processes . This core structure is found in essential neurotransmitters like serotonin and various naturally occurring psychoactive substances, making it a privileged scaffold in medicinal chemistry and neuropharmacology research . The compound is further functionalized with a 2-nitrobenzene-sulfonamide group. Sulfonamides are a significant class in modern drug discovery, with many derivatives exhibiting potent biological activities . The nitro group on the benzene ring can serve as a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships or create more complex molecular architectures. This compound is closely related to benzenesulfonyltryptamine derivatives, which are of interest in chemical and pharmacological screening . Its primary research value lies in its potential as a key synthetic intermediate or a pharmacological probe . Scientists can utilize this compound to develop novel molecules for high-throughput screening or to investigate the interaction between tryptamine-based structures and various biological targets. The structural features suggest potential applications in studying G-protein coupled receptors (GPCRs) and other neurological targets . Furthermore, fluorinated sulfonamide compounds have gained significant attention for their unique physical, chemical, and biological properties, positioning this non-fluorinated analogue as a potential precursor in the development of such new chemical entities . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, or human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-19(21)15-7-3-4-8-16(15)24(22,23)18-10-9-12-11-17-14-6-2-1-5-13(12)14/h1-8,11,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFNUAWNFURLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of tryptamine with a nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Tryptamine+Nitrobenzenesulfonyl chlorideThis compound+HCl\text{Tryptamine} + \text{Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Tryptamine+Nitrobenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research and application.

Antitumor Activity

Research has indicated that sulfonamide derivatives, including N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide, demonstrate promising antitumor properties. For instance, studies involving metal complexes of sulfonamides have shown enhanced cytotoxicity against cancer cell lines such as HeLa and WM35. These complexes often exhibit mechanisms involving DNA cleavage and oxidative stress induction, which are critical in cancer therapy .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various bacterial strains. It has shown efficacy comparable to standard antibiotics, indicating its potential use in treating bacterial infections . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in pathogens or cancer cells, providing a therapeutic avenue for drug development .

Case Study 1: Synthesis and Characterization

In a study focused on the synthesis of new metal complexes with N-substituted sulfonamides, researchers synthesized a complex using this compound. The characterization included spectroscopic methods that confirmed the structure and highlighted its potential as an antitumor agent through mechanisms such as DNA cleavage .

Case Study 2: Antibacterial Evaluation

Another study assessed the antibacterial properties of various sulfonamide derivatives, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorDNA cleavage, oxidative stress
AntibacterialEnzyme inhibition
Enzyme InhibitionDisruption of metabolic pathways

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the nitrobenzenesulfonamide group can enhance its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro (Target Compound): The 2-nitro group enhances electrophilicity, which may improve interactions with nucleophilic residues in biological targets (e.g., enzymes).
  • Chloro Substituent: 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide (synonym of the target compound) retains the nitro group but adds a chloro substituent at the 4-position, increasing lipophilicity and possibly altering binding kinetics .
  • Pentamethyl Substituents : N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide () introduces steric bulk, which may hinder interactions with flat binding pockets but improve solubility due to reduced crystallinity .

Table 1: Substituent Effects on Sulfonamide Properties

Compound Substituent(s) Key Property Change
Target Compound 2-Nitro High electrophilicity
4-Chloro Analog () 2-Nitro, 4-Chloro Increased lipophilicity
4-Methyl Analog () 4-Methyl Reduced reactivity, enhanced stability
Pentamethyl Analog () 2,3,4,5,6-Pentamethyl Steric hindrance, improved solubility

Halogenated Derivatives

Compounds like N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chloro-benzene-1-sulfonamide () incorporate bromo and chloro groups, which enhance lipophilicity and may improve blood-brain barrier penetration. These halogens also introduce steric and electronic effects distinct from the nitro group .

Modifications on the Indole Scaffold

  • Substituent Position : Derivatives such as N-{2-[5,7-dichloro-2-(pent-4-yn-1-yl)-1H-indol-3-yl]-ethyl}benzene-1-sulfonamide () feature halogenation at the 5- and 7-positions of the indole ring, which can modulate π-π stacking interactions in protein binding .
  • Alkyne Additions : Compounds like N-[2-(1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide () introduce alkynyl groups, enabling click chemistry for bioconjugation—a feature absent in the target compound .

Spectroscopic and Analytical Data

  • NMR Shifts: The nitro group in the target compound causes distinct deshielding in ¹H NMR (e.g., aromatic protons near NO₂ appear downfield) compared to methyl or chloro analogs. For example, the ¹H NMR of N-[2-(1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide () shows resonances at δ 7.2–7.4 ppm for indole protons, whereas nitro-substituted analogs may exhibit shifts beyond δ 8.0 ppm .
  • HRMS Validation : High-resolution mass spectrometry confirms molecular weights, e.g., the target compound (C₁₆H₁₄ClN₃O₄S) has a theoretical mass of 395.8 g/mol, aligning with data in .

Physicochemical Properties

  • Solubility : The nitro group may reduce aqueous solubility compared to methylated analogs (e.g., ), but pentamethyl derivatives () counterbalance this with improved lipophilicity .

Q & A

Q. What are the established synthetic methodologies for N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves two key steps:

Indole Core Formation : Fischer indole synthesis is commonly used, where phenylhydrazine reacts with a ketone or aldehyde (e.g., acetaldehyde) under acidic conditions (e.g., HCl or H₂SO₄) to generate the indole moiety .

Sulfonamide Coupling : The indole derivative is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage. This step requires anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .

  • Example Reaction Table :
StepReagents/ConditionsYield Range
Indole FormationPhenylhydrazine, acetaldehyde, H₂SO₄, reflux60–75%
Sulfonamide Coupling2-nitrobenzenesulfonyl chloride, pyridine, RT, 12h50–65%

Q. Which spectroscopic and analytical techniques are employed for structural elucidation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.5 ppm for ethyl bridge protons, δ 10.5 ppm for NH groups) and ¹³C NMR confirm the indole and sulfonamide connectivity .
  • Infrared Spectroscopy (IR) : Peaks at 1340 cm⁻¹ (S=O asymmetric stretching) and 1550 cm⁻¹ (NO₂ symmetric stretching) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, though solvent disorder (e.g., in solvates) may require SQUEEZE algorithms for data processing .

Q. What are the key physicochemical properties affecting experimental handling?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Sensitive to hydrolysis under strong acidic/basic conditions. Store at –20°C in desiccated, amber vials to prevent photodegradation .
  • Melting Point : Typically >200°C (decomposition observed via DSC). Confirm purity via HPLC (>95%) before biological testing .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methods validate these interactions?

  • Methodological Answer :
  • Mechanistic Insights : The indole and sulfonamide moieties enable interactions with enzymes (e.g., indolethylamine-N-methyltransferase) or receptors (e.g., serotonin receptors). Competitive/non-competitive inhibition is assessed via kinetic assays .
  • Validation Techniques :
  • Cytotoxicity Assays : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to targets like tubulin or kinases .

Q. What strategies are employed to resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream protein expression .
  • Purity Control : HPLC-MS to exclude batch-to-batch variability (e.g., nitro-group reduction byproducts) .
  • Standardized Protocols : Use identical cell lines (ATCC-verified), serum-free conditions, and controlled oxygen levels (hypoxia vs. normoxia) to minimize variability .

Q. How can computational methods predict SAR and optimize bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with cytotoxicity .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitro-group electrophilicity) for regioselective modifications .
  • MD Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories to prioritize derivatives for synthesis .

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